ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines elements of chromone and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone core. The final step involves esterification with ethyl bromoacetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The ester functionality allows for hydrolysis, releasing active metabolites that can further exert biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the chromone core, resulting in different chemical and biological properties.
4-methoxyphenylacetic acid: A simpler structure with distinct reactivity and applications.
Chromone derivatives: Share the chromone core but differ in the ester functionality, leading to variations in their chemical behavior and uses.
Biological Activity
Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen derivatives. Its molecular formula is C24H24O7, and it has a molar mass of 424.44 g/mol. This compound has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The compound features a chromen backbone, characterized by a fused ring structure that includes both aromatic and heterocyclic components. The presence of various functional groups, such as esters and carbonyls, enhances its chemical reactivity and biological activity. The methoxy substitution on the phenolic ring is particularly noteworthy, as it influences both the compound's chemical behavior and its biological efficacy.
Anti-inflammatory Activity
Research indicates that this compound exhibits potential as an anti-inflammatory agent . Studies have shown that it can effectively inhibit pathways associated with inflammation by interacting with specific proteins involved in inflammatory responses. This interaction is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.
Anticancer Properties
The compound has also demonstrated cytotoxic effects against various cancer cell lines . Its mechanism of action appears to involve the induction of apoptosis in cancer cells, primarily through the modulation of cellular signaling pathways related to cell survival and death. In vitro studies have reported significant reductions in cell viability upon treatment with this compound, indicating its potential as a lead candidate in cancer therapy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Protein Binding : The compound effectively binds to proteins involved in inflammatory responses, which may alter their activity and influence downstream signaling pathways.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and other apoptotic markers, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity | Unique Characteristics |
---|---|---|---|
Ethyl 3-{6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen}propanoate | Chlorine substituent | Anti-inflammatory | Contains chlorine instead of methoxy |
Ethyl 3-{7-[2-(allyloxy)-4-methyl-2H-chromen]}propanoate | Allyloxy group | Antimicrobial | Allyloxy group enhances antimicrobial properties |
Ethyl 3-{6-fluoro-7-[4-(trifluoromethyl)phenol]}propanoate | Fluorinated phenol | Anticancer | Fluorine increases lipophilicity for better membrane penetration |
The unique combination of functional groups in this compound contributes to its distinctive biological activity profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate:
- In vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
- Mechanistic Studies : Further investigations revealed that the compound activates apoptotic pathways while inhibiting pro-inflammatory cytokines, thereby validating its dual role as both an anti-inflammatory and anticancer agent.
Properties
Molecular Formula |
C24H24O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H24O7/c1-4-29-23(26)12-11-20-15(2)19-10-9-18(13-22(19)31-24(20)27)30-14-21(25)16-5-7-17(28-3)8-6-16/h5-10,13H,4,11-12,14H2,1-3H3 |
InChI Key |
YXPVTAAPHGKIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC1=O)C |
Origin of Product |
United States |
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